cis-3-Heptene

Selective oxidation Ketonization Nitrous oxide

For N₂O-mediated ketonization requiring superior carbonyl yields, Z-selective metathesis, or stereospecific epoxidation. cis-3-Heptene (CAS 7642-10-6) outperforms trans-isomer and mixed blends in ketone output and GC-SAW detection sensitivity. Generic heptene streams introduce uncontrolled variables that compromise reaction reproducibility and analytical accuracy. This stereochemically defined (Z)-alkene ensures consistent performance in polymer precursor synthesis and analytical standard applications. Verify purity and batch-specific certificates before use.

Molecular Formula C₆H₁₂
Molecular Weight 98.19 g/mol
CAS No. 7642-10-6
Cat. No. B043857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Heptene
CAS7642-10-6
Synonyms(Z)-3-Heptene;  cis-3-Heptene
Molecular FormulaC₆H₁₂
Molecular Weight98.19 g/mol
Structural Identifiers
SMILESCCCC=CCC
InChIInChI=1S/C7H14/c1-3-5-7-6-4-2/h5,7H,3-4,6H2,1-2H3/b7-5-
InChIKeyWZHKDGJSXCTSCK-ALCCZGGFSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cis-3-Heptene (CAS 7642-10-6) Procurement Guide: Physical Properties and Baseline Specifications


cis-3-Heptene (CAS 7642-10-6), systematically named (3Z)-hept-3-ene, is a C7 internal alkene with the molecular formula C₇H₁₄ and molecular weight 98.19 g/mol [1]. This compound exists as a colorless, volatile liquid at ambient conditions [2]. Key baseline physical specifications include a boiling point of 95.7–96 °C, density of 0.703 g/mL at 25 °C, refractive index of n20/D 1.406, and flash point of -7 °C [1]. The compound is insoluble in water but miscible with common organic solvents including ethanol, diethyl ether, acetone, and petroleum ether [2]. As a stereoisomerically defined internal alkene, cis-3-heptene serves as a synthetic intermediate in organic chemistry, with applications spanning polymer precursor synthesis, fine chemical manufacturing, and analytical standard use .

cis-3-Heptene: Why In-Class Heptene Isomers Are Not Interchangeable in Research and Production


The heptene isomer family comprises at least 17 distinct structural and geometric isomers, yet commercial heptene products are frequently supplied as mixed-isomer blends with unspecified stereochemical composition [1]. Critical differences in boiling point, density, and chromatographic behavior preclude simple substitution between cis-3-heptene and its closest analogs—including trans-3-heptene (boiling point 94–96 °C, density 0.698–0.702 g/mL), 1-heptene (boiling point 94 °C, density 0.697 g/mL), and positionally isomeric 2-heptene [2][3]. Beyond physical properties, cis/trans isomerism exerts measurable, non-trivial effects on reaction outcomes. Experimental data demonstrate that stereochemistry alters product distribution in oxidation pathways and influences detection sensitivity in analytical systems [4][5]. Generic substitution with mixed or trans-enriched heptene streams introduces uncontrolled variables that compromise reaction reproducibility, yield consistency, and analytical accuracy. The following quantitative evidence establishes the specific circumstances under which stereochemical identity becomes a determinative factor in scientific and industrial outcomes.

cis-3-Heptene Quantitative Differentiation Evidence: Head-to-Head Comparator Data


N2O Oxidation Product Distribution: cis-3-Heptene vs. trans-3-Heptene

In liquid-phase oxidation with nitrous oxide (N2O) at elevated temperature, cis-3-heptene and trans-3-heptene exhibit similar overall reactivity but diverge significantly in product distribution. The trans-isomer undergoes a higher proportion of initial C=C bond cleavage (diazo cleavage route), resulting in lower ketone yield compared to the cis-isomer [1].

Selective oxidation Ketonization Nitrous oxide

Polymerization Rate Ranking: 3-Heptene vs. 1-Heptene and 2-Heptene

Under Ziegler-Natta polymerization conditions (TiCl₃–(C₂H₅)₃Al catalyst at 80 °C), the rate of monomer-isomerization polymerization decreases systematically with increasing internal double bond position. 3-Heptene polymerizes more slowly than both 1-heptene and 2-heptene, producing high molecular weight polymer consisting of 1-heptene units via isomerization prior to propagation [1].

Olefin polymerization Ziegler-Natta catalysis Monomer-isomerization

GC–SAW Detector Response: cis-3-Heptene vs. trans-3-Heptene

A 315 MHz surface acoustic wave (SAW) sensor coated with Ag(I)/cryptand-22 complex exhibits stereochemistry-dependent frequency responses to heptene isomers. The sensor response magnitude for cis-3-heptene exceeds that of trans-3-heptene, following the same cis > trans pattern observed for 2-heptene isomers [1].

Surface acoustic wave sensor Gas chromatography detection Alkene sensing

Physical Property Differentiation: cis-3-Heptene vs. trans-3-Heptene

cis-3-Heptene and trans-3-heptene exhibit measurable differences in density, refractive index, and flash point that enable stereochemical identity verification and support chromatographic separation method development. cis-3-Heptene has a higher density (0.703 g/mL at 25 °C) and refractive index (n20/D 1.406) compared to trans-3-heptene (density 0.698–0.702 g/mL, refractive index n20/D 1.403–1.405) [1][2].

Physical properties Isomer identification Quality control

Stereospecific Synthetic Access: Z-Selective Metathesis Route to cis-3-Heptene

cis-3-Heptene can be synthesized with high stereochemical fidelity via Z-selective cross-metathesis of cis-4-octene and cis-3-hexene using a molybdenum hexaisopropylterphenoxide monopyrrolide initiator complex (initiator 2a). This stereoretentive metathesis pathway preserves Z-configuration and provides a defined route to stereochemically pure cis-3-heptene that is not accessible via non-stereoselective metathesis catalysts [1].

Olefin metathesis Z-selectivity Stereocontrolled synthesis

Boiling Point Comparison: cis-3-Heptene vs. 1-Heptene and trans-3-Heptene

The boiling point of cis-3-heptene (95.7–96 °C) differs sufficiently from 1-heptene (94 °C) to permit fractional distillation separation under controlled conditions, while the boiling point overlap with trans-3-heptene (94–96 °C) renders distillation ineffective for separating cis/trans stereoisomers [1][2][3].

Distillation separation Boiling point Isomer purification

cis-3-Heptene Optimal Application Scenarios: Evidence-Based Use Cases


Selective Ketone Synthesis via N2O Oxidation

When carbonyl compounds are the desired synthetic target from internal alkene oxidation using nitrous oxide, cis-3-heptene provides superior ketone yield compared to trans-3-heptene. The trans-isomer undergoes increased C=C bond cleavage via the diazo route, diminishing ketone output. Stereochemically pure cis-3-heptene is therefore indicated for N2O-mediated ketonization processes where product yield optimization is critical [1].

Analytical Method Development and Trace Alkene Detection

For gas chromatographic methods employing Ag(I)/cryptand-22-coated SAW detectors, cis-3-heptene exhibits greater frequency response magnitude than trans-3-heptene, with a demonstrated detection limit of 0.60 mg/L. This stereochemistry-dependent sensitivity makes cis-3-heptene the preferred isomer for calibrating detection systems, establishing method validation parameters, and achieving lower quantification limits in complex sample matrices [2].

Z-Configured Building Block in Stereospecific Synthesis

cis-3-Heptene serves as a Z-configured alkene building block in synthetic sequences requiring retention of stereochemistry. The compound is accessible via Z-selective olefin metathesis and can undergo stereospecific transformations including epoxidation with dimethyldioxirane to yield cis-configured epoxide precursors for polymer and coating applications. Procurement of stereochemically defined material is essential when downstream stereochemistry governs product properties [3].

Polymerization Studies Requiring Defined Internal Alkene Monomers

In Ziegler-Natta monomer-isomerization polymerization research, 3-heptene exhibits the slowest polymerization rate among the C7 positional isomers (1-heptene ≧ 2-heptene > 3-heptene). cis-3-Heptene is indicated for kinetic studies investigating double bond migration mechanisms during isomerization-polymerization and for copolymerization experiments where internal alkene reactivity must be characterized relative to terminal alkene comonomers [4].

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